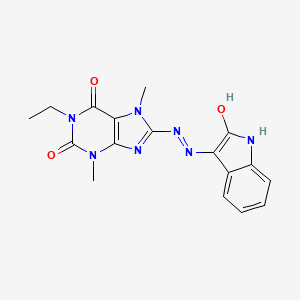
3-(4-fluorophenoxy)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorophenoxy)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of certain enzymes and has shown promise in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 3-(4-fluorophenoxy)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide involves the inhibition of PDE4 and PDE10 enzymes. By inhibiting these enzymes, the compound increases the levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) in cells. This leads to various biochemical and physiological effects, including anti-inflammatory and anti-depressant effects.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-(4-fluorophenoxy)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide include anti-inflammatory and anti-depressant effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in cells, which can help reduce inflammation. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-fluorophenoxy)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide in lab experiments include its potency and specificity as an inhibitor of PDE4 and PDE10 enzymes. However, one limitation is that it may have off-target effects on other enzymes or pathways, which could complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-fluorophenoxy)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide. One direction is to study its potential use in the treatment of various diseases, including inflammation, depression, and schizophrenia. Another direction is to study its mechanism of action in more detail, including its effects on other enzymes and pathways. Finally, there is a need to develop more potent and selective inhibitors of PDE4 and PDE10 enzymes, which could lead to the development of more effective treatments for various diseases.
Synthesemethoden
The synthesis of 3-(4-fluorophenoxy)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide involves several steps. The first step is the synthesis of 2-(2-oxopyrrolidin-1-yl)pyridine-4-carboxylic acid. This is followed by the synthesis of 3-(4-fluorophenoxy)-N-(hydroxymethyl)benzamide. The final step involves the coupling of the two intermediates to form the desired compound.
Wissenschaftliche Forschungsanwendungen
3-(4-fluorophenoxy)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to be a potent inhibitor of certain enzymes, including phosphodiesterase 4 (PDE4) and phosphodiesterase 10 (PDE10). PDE4 inhibitors have been shown to have anti-inflammatory and anti-depressant effects, while PDE10 inhibitors have been studied for their potential use in the treatment of schizophrenia.
Eigenschaften
IUPAC Name |
3-(4-fluorophenoxy)-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O3/c24-18-6-8-19(9-7-18)30-20-4-1-3-17(14-20)23(29)26-15-16-10-11-25-21(13-16)27-12-2-5-22(27)28/h1,3-4,6-11,13-14H,2,5,12,15H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJNKLQNPSPYAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-((4-((4-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2658702.png)
![N-(4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)benzenesulfonamide](/img/structure/B2658703.png)





![3-amino-N-(3,4-dimethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2658717.png)


![2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B2658720.png)
![2-[4-(2-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2658721.png)
![1-benzyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2658722.png)